![molecular formula C33H34N6 B14224978 (1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene) CAS No. 790674-47-4](/img/structure/B14224978.png)
(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene): is a complex organic compound characterized by its unique spirobi[fluorene] core and triazene functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) typically involves a multi-step process:
Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobi[fluorene] structure.
Introduction of Triazene Groups: The triazene groups are introduced through a series of reactions involving diazotization and subsequent coupling with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: The triazene groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or halogenated derivatives.
科学研究应用
Chemistry
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
作用机制
The mechanism of action of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
相似化合物的比较
Similar Compounds
Spirobi[fluorene] Derivatives: Compounds with similar spirobi[fluorene] cores but different functional groups.
Triazene Compounds: Other triazene-containing compounds with varying substituents.
Uniqueness
Structural Complexity: The combination of spirobi[fluorene] and triazene groups in a single molecule is unique.
Versatility: The compound’s ability to participate in diverse chemical reactions and its wide range of applications make it distinct from other similar compounds.
属性
CAS 编号 |
790674-47-4 |
|---|---|
分子式 |
C33H34N6 |
分子量 |
514.7 g/mol |
IUPAC 名称 |
N-[[2'-(diethylaminodiazenyl)-9,9'-spirobi[fluorene]-2-yl]diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C33H34N6/c1-5-38(6-2)36-34-23-17-19-27-25-13-9-11-15-29(25)33(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)33)35-37-39(7-3)8-4/h9-22H,5-8H2,1-4H3 |
InChI 键 |
VAKOWOMFXVFUNP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)N=NC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)N=NN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
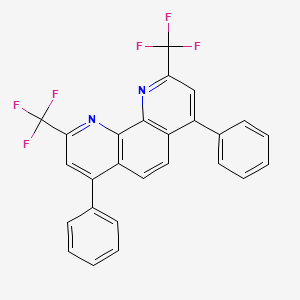


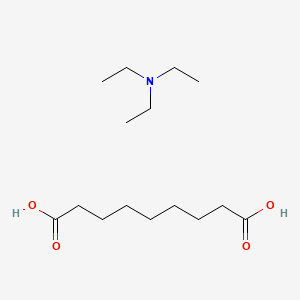
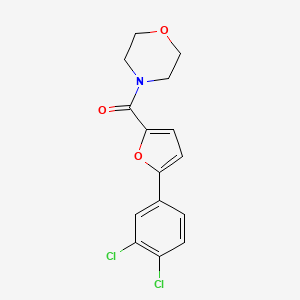
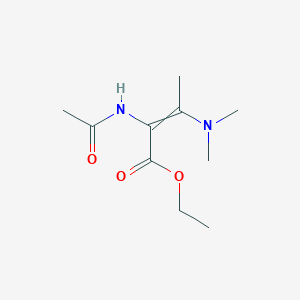
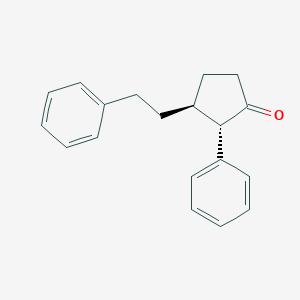

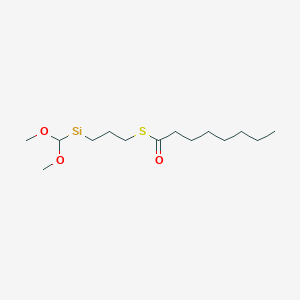
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
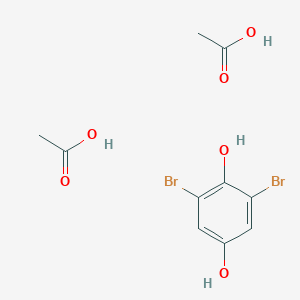
methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
